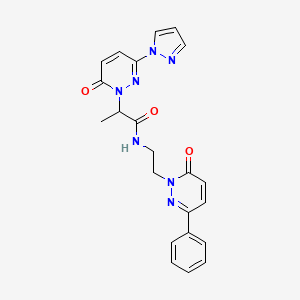
4-Isobutoxy-3,5-dimethoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutoxy-3,5-dimethoxyphenethylamine is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.342 g/mol . It belongs to the class of phenethylamines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-3,5-dimethoxyphenethylamine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts reaction, where 1,4-dimethoxybenzene reacts with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone. This intermediate then reacts with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone, which is finally reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutoxy-3,5-dimethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted phenethylamine derivatives.
Aplicaciones Científicas De Investigación
4-Isobutoxy-3,5-dimethoxyphenethylamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs for neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-Isobutoxy-3,5-dimethoxyphenethylamine involves its interaction with specific molecular targets and pathways. It is believed to act as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor in the brain. This interaction leads to the modulation of neurotransmitter release and signaling, resulting in various physiological and psychological effects .
Comparación Con Compuestos Similares
4-Isobutoxy-3,5-dimethoxyphenethylamine is structurally similar to other phenethylamines, such as mescaline and proscaline. it has unique properties that distinguish it from these compounds:
Mescaline: While both compounds are phenethylamines, mescaline has a different substitution pattern on the phenyl ring, leading to distinct pharmacological effects.
Similar compounds include:
Mescaline: 3,4,5-Trimethoxyphenethylamine
Proscaline: 4-Isopropoxy-3,5-dimethoxyphenethylamine
2C-B: 4-Bromo-2,5-dimethoxyphenethylamine
These comparisons highlight the unique structural and functional characteristics of this compound, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[3,5-dimethoxy-4-(2-methylpropoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8,10H,5-6,9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAFUDQAABKKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B2712670.png)
![5,6-Dimethyl-3-(2-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)


![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2712680.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)




